

What are the chemical properties of N-(2-Aminoethyl)-1,3-propanediamine?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(2-Aminoethyl)-1,3-propanediamine**

Cat. No.: **B076576**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **N-(2-Aminoethyl)-1,3-propanediamine**

Introduction

N-(2-Aminoethyl)-1,3-propanediamine, with the CAS number 13531-52-7, is a polyamine compound characterized by the presence of primary and secondary amine functional groups. [1] Its unique structure, featuring a propane-1,3-diamine backbone with an aminoethyl substituent, makes it a valuable molecule in various fields of chemical research and application. This technical guide provides a comprehensive overview of its chemical and physical properties, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.

This compound is also known by several synonyms, including 3-(2-Aminoethylamino)propylamine, N-(3-Aminopropyl)ethylenediamine, and N1-(2-Aminoethyl)propane-1,3-diamine.[1] It is a clear liquid at room temperature.[1] Its utility is particularly noted in coordination chemistry and as a templating agent in the synthesis of novel materials.[2][3]

Chemical and Physical Properties

The physicochemical properties of **N-(2-Aminoethyl)-1,3-propanediamine** are crucial for its handling, application, and the design of experimental procedures. The following tables

summarize its key identifiers and quantitative properties.

Compound Identification

Identifier	Value
IUPAC Name	N'-(2-aminoethyl)propane-1,3-diamine ^[4]
CAS Number	13531-52-7 ^[2]
Molecular Formula	C5H15N3 ^{[1][4]}
Molecular Weight	117.19 g/mol ^{[1][2][4]}
Linear Formula	H2N(CH2)3NHCH2CH2NH2 ^[2]
SMILES String	NCCCNCCN ^[2]
InChI Key	DTSDBGVDESRKKD-UHFFFAOYSA-N ^[2]
EC Number	236-882-0 ^[2]

Physicochemical Data

Property	Value
Appearance	Clear liquid ^[1]
Melting Point	10 °C ^[1]
Boiling Point	221 °C ^[1]
Density	0.928 g/mL at 25 °C ^{[1][2][5]}
Refractive Index (n20/D)	1.4815 ^{[1][2][5]}
Flash Point	97 °C (206.6 °F) - closed cup
Vapor Pressure	0.126 mmHg at 25°C ^[1]
pKa (Predicted)	10.17 ± 0.10 ^[1]
Explosive Limit	1.0-8.1% (V) ^[1]

Reactivity and Applications

The chemical behavior of **N-(2-Aminoethyl)-1,3-propanediamine** is dominated by its amine functional groups, which confer basicity and nucleophilicity to the molecule. This reactivity is harnessed in several applications:

- Coordination Chemistry: As a polyamine, it can act as a multidentate ligand, specifically a tridentate chelating agent, for various metal ions. The nitrogen atoms' lone pairs of electrons can coordinate with a metal center to form stable complexes. This property is utilized in the preparation of coordination compounds, such as dinitrocobalt(III) complexes.[1][2][3]
- Templating Agent in Synthesis: It has been successfully used as a templating agent to direct the formation of specific crystalline structures. For instance, it guides the synthesis of open-framework iron(III) phosphites, such as $(C_5H_{18}N_3)[Fe_3(HPO_3)_6] \cdot 3H_2O$, which have potential applications in materials science.[1][2][3]
- Pharmaceutical and Chemical Synthesis: The amine groups provide reactive sites for various organic transformations, making it a potential building block in the synthesis of more complex molecules, including active pharmaceutical ingredients that require amine functionalities.[1]

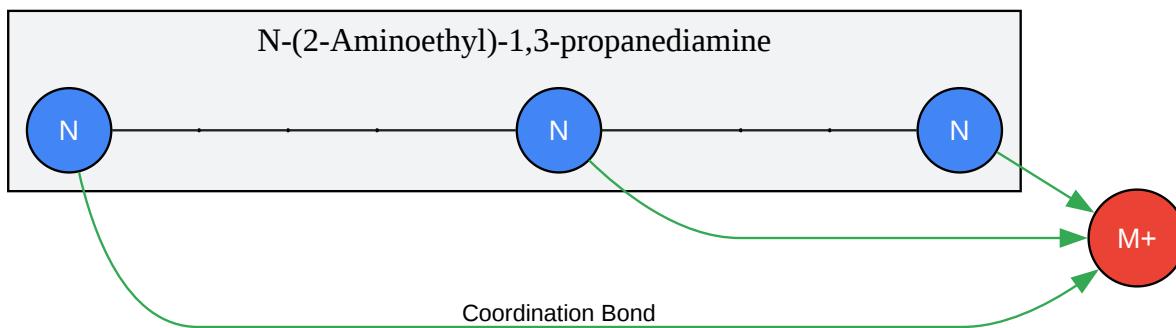
Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of chemical compounds are standardized. Below are generalized methodologies for measuring some of the key properties of **N-(2-Aminoethyl)-1,3-propanediamine**.

Boiling Point Determination (Distillation Method)

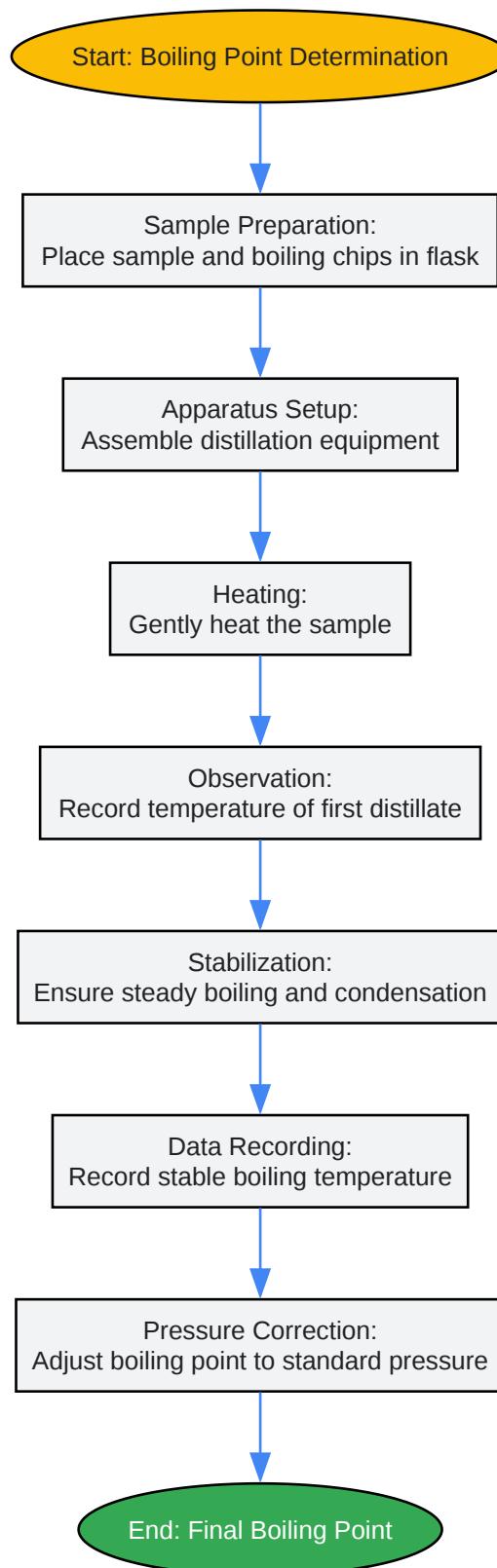
- Apparatus Setup: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
- Sample Preparation: A measured volume of **N-(2-Aminoethyl)-1,3-propanediamine** is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
- Heating: The flask is gently heated using a heating mantle. The temperature is gradually increased.
- Data Collection: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. The boiling point is the temperature at

which the vapor pressure of the liquid equals the atmospheric pressure.


- Pressure Correction: If the atmospheric pressure is not at standard pressure (760 mmHg), the observed boiling point is corrected using a nomograph or the Clausius-Clapeyron equation.

Density Measurement (Pycnometer Method)

- Calibration: The mass of a clean, dry pycnometer (a flask of a known volume) is accurately measured. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 25 °C), and its mass is measured again to precisely determine the pycnometer's volume.
- Sample Measurement: The pycnometer is emptied, dried, and filled with **N-(2-Aminoethyl)-1,3-propanediamine** at the same temperature.
- Mass Determination: The mass of the pycnometer filled with the sample is measured.
- Calculation: The density is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.


Visualizations

The following diagrams illustrate key aspects of the chemical properties and experimental evaluation of **N-(2-Aminoethyl)-1,3-propanediamine**.

[Click to download full resolution via product page](#)

Caption: Chelation of a metal ion by **N-(2-Aminoethyl)-1,3-propanediamine**.

[Click to download full resolution via product page](#)

Caption: Workflow for boiling point determination.

Safety and Handling

N-(2-Aminoethyl)-1,3-propanediamine is a hazardous substance that requires careful handling to avoid exposure.

- **Hazards Identification:** It is classified as acutely toxic if swallowed or in contact with skin.[4] It causes severe skin burns and eye damage and may cause an allergic skin reaction.[4] The signal word for this chemical is "Danger".
- **Personal Protective Equipment (PPE):** When handling this compound, appropriate PPE must be worn, including chemical-resistant gloves, safety goggles with side-shields or a face shield, and protective clothing.[6] In case of insufficient ventilation, a suitable respirator should be used.[6]
- **Handling and Storage:** The compound should be handled in a well-ventilated area.[6] Avoid contact with skin, eyes, and clothing, and avoid breathing vapors or mist.[6] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]
- **First Aid Measures:**
 - **Skin Contact:** Immediately take off all contaminated clothing and rinse the skin with plenty of water.[7]
 - **Eye Contact:** Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
 - **Inhalation:** Move the person to fresh air. If breathing is difficult, give oxygen.[6]
 - **Ingestion:** Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. N-(2-乙氨基)-1,3-丙二胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 13531-52-7 | CAS DataBase [m.chemicalbook.com]
- 4. N-(2-aminoethyl)-1,3-propanediamine | C5H15N3 | CID 26091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(2-AMINOETHYL)-1,3-PROPANEDIAMINE | 13531-52-7 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [What are the chemical properties of N-(2-Aminoethyl)-1,3-propanediamine?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076576#what-are-the-chemical-properties-of-n-2-aminoethyl-1-3-propanediamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com